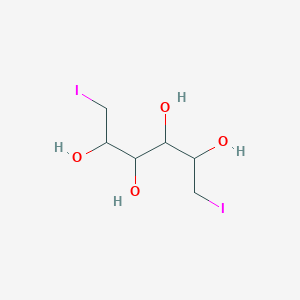
1,6-diiodohexane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-diiodohexane-2,3,4,5-tetrol is a derivative of mannitol, a type of sugar alcohol. This compound is characterized by the replacement of hydroxyl groups at the 1 and 6 positions with iodine atoms. Its molecular formula is C6H12I2O4, and it has a molecular weight of 401.97 g/mol
Méthodes De Préparation
The synthesis of 1,6-diiodohexane-2,3,4,5-tetrol typically involves the iodination of mannitol. One common method involves the reaction of mannitol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
1,6-diiodohexane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield mannitol and iodide ions.
Applications De Recherche Scientifique
1,6-diiodohexane-2,3,4,5-tetrol has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Mécanisme D'action
The mechanism of action of 1,6-diiodohexane-2,3,4,5-tetrol involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1,6-diiodohexane-2,3,4,5-tetrol can be compared with other similar compounds such as:
1,6-Dibromo-1,6-dideoxy-D-mannitol: This compound has bromine atoms instead of iodine, which affects its reactivity and applications.
1,6-Dideoxy-1,1-bis(ethylsulfonyl)-L-mannitol: This compound has ethylsulfonyl groups instead of halogens, leading to different chemical properties and uses
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of iodine atoms.
Propriétés
Numéro CAS |
15430-91-8 |
|---|---|
Formule moléculaire |
C6H12I2O4 |
Poids moléculaire |
401.97 g/mol |
Nom IUPAC |
1,6-diiodohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |
Clé InChI |
VSJYBSKARROHOH-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
SMILES canonique |
C(C(C(C(C(CI)O)O)O)O)I |
| 34349-28-5 23261-25-8 15430-91-8 |
|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


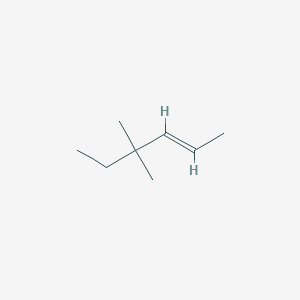

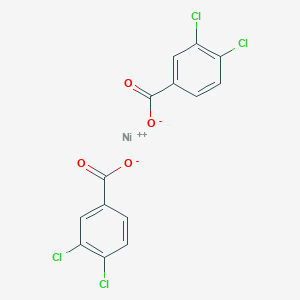
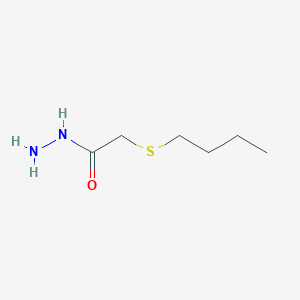
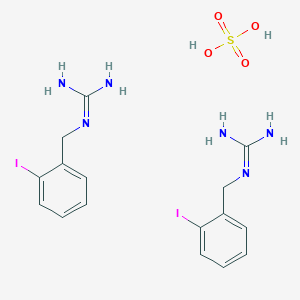
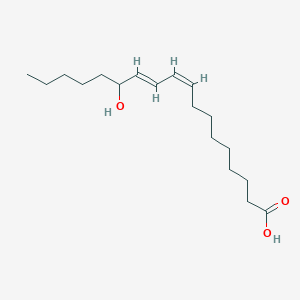
![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)
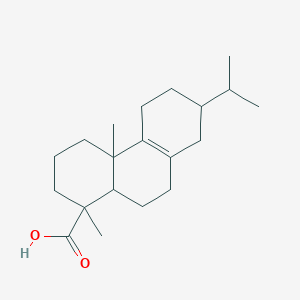

![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)
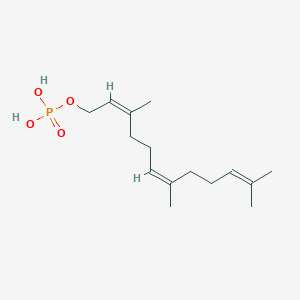
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)
![(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]pentanoic acid](/img/structure/B232043.png)
![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
